molecular formula C7H4F3I2N B1354746 2,6-Diiodo-4-(trifluoromethyl)aniline CAS No. 214400-66-5

2,6-Diiodo-4-(trifluoromethyl)aniline

Cat. No. B1354746
CAS RN: 214400-66-5
M. Wt: 412.92 g/mol
InChI Key: AHAXEDWMWOZVQJ-UHFFFAOYSA-N
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Description

2,6-Diiodo-4-(trifluoromethyl)aniline, also known as DTMA, is an organic compound with the chemical formula C7H4F3I2N . It is a nitrogen compound useful in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, four hydrogen atoms, three fluorine atoms, two iodine atoms, and one nitrogen atom .

Scientific Research Applications

1. Intermediate for Pesticides and Herbicides

2,6-Diiodo-4-(trifluoromethyl)aniline is an important intermediate in the synthesis of efficient and low-toxicity pesticides and herbicides. The characteristics and applications of these pesticides and herbicides derived from this compound have been summarized in research, highlighting its significance in agricultural chemistry (Zhou Li-shan, 2002).

2. Synthesis Methods

3. Photochemical Applications

This compound has been used in the design of photoactivatable bichromophoric conjugates for photogeneration of nitric oxide and singlet oxygen. These properties are significant for potential applications in photodynamic therapy, especially in treating cancer cells (Aurore Fraix et al., 2016).

4. Electrosynthesis and Analytical Chemistry

The electrochemistry of anilines, including derivatives like this compound, is studied for their potential in various analytical and synthetic applications. The study of their electro-oxidation to radical cations and their properties can be crucial for developing new electroanalytical methods (B. Speiser, A. Rieker, S. Pons, 1983).

5. Nonlinear Optical Materials

Its derivatives have been investigated for potential use in nonlinear optical materials. The impact of different substituents on the vibrational spectra and electronic properties of these compounds offers insights into their suitability for applications in photonics and optoelectronics (B. Revathi et al., 2017).

Safety and Hazards

2,6-Diiodo-4-(trifluoromethyl)aniline may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

2,6-diiodo-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I2N/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAXEDWMWOZVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442609
Record name 2,6-diiodo-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214400-66-5
Record name 2,6-diiodo-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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